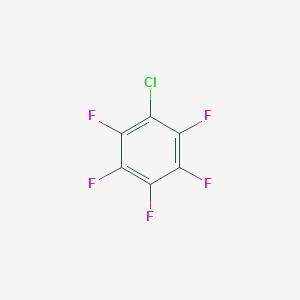

Chloropentafluorobenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCDGLXSBHJAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059837 | |

| Record name | Chloropentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-07-0 | |

| Record name | Chloropentafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropentafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROPENTAFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloropentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPENTAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8A2YE2U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Chloropentafluorobenzene from Hexachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of chloropentafluorobenzene from hexachlorobenzene. The primary method discussed is the high-temperature, catalyzed reaction with potassium fluoride, a variant of the Halex process. This document includes a summary of reaction parameters, a detailed experimental protocol derived from patent literature, and a discussion of the underlying reaction mechanism.

Introduction

This compound (C₆ClF₅) is a valuable fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and reactivity make it a key intermediate for introducing the pentafluorophenyl group into various molecules. One of the primary industrial routes to this compound is the direct fluorination of hexachlorobenzene (C₆Cl₆), a readily available starting material. This process, a nucleophilic aromatic substitution (SNAr) reaction, involves the exchange of chlorine atoms for fluorine atoms at high temperatures and pressures.

The Halex Process for Hexachlorobenzene Fluorination

The synthesis of this compound from hexachlorobenzene is a classic example of the Halex process, which involves a halide exchange reaction. In this case, the chloride atoms on the aromatic ring are displaced by fluoride ions. The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent. Due to the low solubility of KF in organic solvents, a phase-transfer catalyst is often employed to facilitate the transfer of fluoride ions into the organic phase where the reaction occurs.

The overall reaction scheme is a stepwise substitution of chlorine atoms with fluorine. The reaction can be controlled to favor the formation of this compound, though over-fluorination to hexafluorobenzene and the formation of other polychloropolyfluorobenzenes are common competing reactions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from hexachlorobenzene, based on available patent literature. It is important to note that the yield reported is for a mixture of fluorinated products.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Hexachlorobenzene (HCB) | 1 part by mass | Starting material. |

| Active Potassium Fluoride (KF) | 1.7 - 2.0 parts by mass | "Active" KF likely refers to spray-dried KF with high surface area.[1] |

| Catalyst | ||

| Tetra(diethylamino)phosphonium bromide | 0.005 - 0.03 parts by mass | Phase-transfer catalyst.[2] |

| Solvent | ||

| Polar Aprotic Solvent | 1 part by mass (relative to HCB) | Specific solvent not named in the primary patent, but likely sulfolane, DMF, or DMSO.[3][4] |

| Reaction Conditions | ||

| Temperature | 500 - 650 °C (optimum: 580 - 630 °C) | High temperature is required to overcome the activation energy for C-Cl bond cleavage. |

| Pressure | 6.0 - 10.0 MPa (optimum: 8.0 - 9.0 MPa) | Superatmospheric pressure is necessary to maintain the reactants in the desired phase at high temperatures. |

| Reaction Time | 24 - 48 hours | |

| Products & Yield | ||

| Primary Products | This compound, Hexafluorobenzene | |

| Byproducts | Dichlorotetrafluorobenzene, Trichlorotrifluorobenzene, etc. | The degree of fluorination can be controlled to some extent by the reaction conditions.[5] |

| Reported Yield (Mixture) | > 60% | This is the reported one-way yield for the combined fluorinated products. |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from hexachlorobenzene, based on the process described in patent CN103360202A.[5]

Materials and Equipment

-

Reactants: Hexachlorobenzene, Active Potassium Fluoride (spray-dried), Tetra(diethylamino)phosphonium bromide, polar aprotic solvent (e.g., sulfolane).

-

Equipment: High-pressure autoclave reactor with stirrer and heating system, nitrogen gas supply, product collection vessel with condenser, acid separator (e.g., a column packed with solid sodium bicarbonate), fractional distillation apparatus.

Procedure

-

Charging the Reactor:

-

Add the raw materials to the high-pressure autoclave: hexachlorobenzene, active potassium fluoride, and the tetra(diethylamino)phosphonium bromide catalyst in the mass ratios specified in the table above.

-

-

Inerting and Solvent Addition:

-

Seal the reactor and perform nitrogen displacement to remove air and moisture.

-

Add the polar aprotic solvent to the reactor.

-

-

Reaction:

-

Begin stirring and gradually heat the reactor to the target temperature of 580-630 °C. The pressure will increase to 8.0-9.0 MPa.

-

Maintain these conditions for 24-48 hours.

-

-

Product Recovery:

-

After the reaction is complete, stop heating and allow the reactor to cool.

-

Once the temperature is below 300 °C, open the air valve of the reactor to evaporate the reaction products and the solvent.

-

Condense the vaporized product-solvent mixture and collect it in a receiving vessel.

-

-

Purification:

-

Deacidification: Pass the condensed liquid through an acid separator containing solid sodium bicarbonate to remove any acidic byproducts.[5]

-

Rectification: Separate the deacidified mixture by fractional distillation. This will allow for the separation of hexafluorobenzene, this compound, and other polychloropolyfluorobenzenes from the solvent and from each other, based on their different boiling points.[5][6]

-

-

Reactor Clean-out:

-

After the product and solvent have been completely recovered, cool the reactor to below 60 °C.

-

Open the reactor and remove the solid residues, which will primarily consist of potassium chloride.

-

Reaction Mechanism and Process Visualization

The synthesis of this compound from hexachlorobenzene proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

-

Formation of the Active Nucleophile: The phase-transfer catalyst facilitates the dissolution of potassium fluoride in the organic solvent, making the fluoride ion available for reaction.

-

Nucleophilic Attack: The fluoride ion attacks one of the carbon atoms of the hexachlorobenzene ring, which is electron-deficient due to the inductive effect of the six chlorine atoms. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion.

This process can repeat, leading to the substitution of multiple chlorine atoms and the formation of a mixture of fluorinated products.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

Caption: Logical relationships of components in the synthesis reaction.

Safety Considerations

-

Hexachlorobenzene: This compound is a persistent organic pollutant and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and respiratory protection, in a well-ventilated area.

-

Potassium Fluoride: KF is toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

High-Pressure/High-Temperature Reaction: This reaction should only be carried out by trained personnel in a properly rated high-pressure reactor. Ensure that the reactor is equipped with appropriate pressure relief devices.

-

Solvents: The solvents used are typically flammable and/or toxic. Handle with care and ensure proper ventilation.

Conclusion

The synthesis of this compound from hexachlorobenzene via the Halex process is an important industrial reaction. While requiring harsh conditions, it provides a direct route to this valuable fluorinated intermediate. The use of a phase-transfer catalyst is crucial for achieving reasonable reaction rates. The purification of the desired product from the reaction mixture, which contains several closely boiling fluorinated compounds, requires efficient fractional distillation. Further research into optimizing catalyst efficiency and reaction selectivity could lead to more sustainable and cost-effective production methods.

References

- 1. scispace.com [scispace.com]

- 2. Volume # 2(45), March - April 2006 — "Present-day condition of fluoroaromatic compounds production technology" [notes.fluorine1.ru]

- 3. Halex process - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. CN103360202A - Preparation method of hexafluorobenzene and this compound - Google Patents [patents.google.com]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Chloropentafluorobenzene (CAS: 344-07-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropentafluorobenzene (C₆ClF₅) is a halogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of five highly electronegative fluorine atoms and one chlorine atom on the benzene ring, make it a key intermediate in the production of a wide range of specialized chemicals. This guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications, experimental considerations, and safety information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in research and development.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 344-07-0 | [1][2] |

| Molecular Formula | C₆ClF₅ | [1][2] |

| Molecular Weight | 202.51 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Melting Point | -15.66 °C | [1] |

| Boiling Point | 122-123 °C at 750 mmHg | [1][2] |

| Density | 1.568 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.424 | [1][2] |

| Flash Point | 116-118 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Technique | Key Features and Observations |

| ¹⁹F NMR | The ¹⁹F NMR spectrum provides distinct signals for the fluorine atoms on the aromatic ring, offering valuable information about their chemical environment. |

| ¹³C NMR | The ¹³C NMR spectrum shows characteristic shifts for the carbon atoms of the fluorinated benzene ring, influenced by the attached halogen atoms. |

| Mass Spectrometry (MS) | The mass spectrum typically displays the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of halogenated aromatic compounds.[3][4] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for C-F and C-Cl stretching vibrations, as well as aromatic ring vibrations. |

Synthesis and Reactivity

This compound is a versatile reagent that participates in a variety of chemical transformations, primarily driven by the reactivity of its carbon-chlorine and carbon-fluorine bonds.

Synthesis

While this guide focuses on the applications of this compound, it is pertinent to note that its synthesis is well-established, often involving the fluorination of polychlorinated benzenes.

Key Reactions

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack, making SₙAr a primary mode of reaction. The chlorine atom is typically the most labile leaving group, but substitution of fluorine can also occur, often at the para position.

-

Reaction with Amines: this compound reacts with ammonia and other amines to yield fluorinated anilines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For example, reaction with ammonia can produce 4-chloro-2,3,5,6-tetrafluoroaniline.[1]

-

Reaction with Thiols: Reactions with thiols, such as sodium hydrosulfide, can be employed to introduce sulfur-containing functional groups.[5] For instance, the reaction with potassium hydrosulfide can yield 4-chloro-2,3,5,6-tetrafluorothiophenol.[5]

-

Reaction with Alkoxides and Phenoxides: Alkoxides and phenoxides can displace the chlorine atom to form the corresponding ethers.

This compound can be used to prepare organometallic reagents, such as Grignard reagents, although the reactivity is lower compared to its bromo- or iodo-analogs.[6] These reagents are powerful nucleophiles for the formation of new carbon-carbon bonds.

The carbon-chlorine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in constructing complex molecular architectures by forming new carbon-carbon bonds.

Applications in Drug Development and Material Science

The pentafluorophenyl moiety is a valuable pharmacophore in drug design due to its ability to influence metabolic stability, binding affinity, and other pharmacokinetic properties. This compound serves as a key starting material for introducing this group into drug candidates.[7]

-

Pharmaceuticals: It is a building block for various active pharmaceutical ingredients (APIs), including antiviral agents and kinase inhibitors.

-

Agrochemicals: The introduction of the pentafluorophenyl group can enhance the efficacy and environmental profile of pesticides and herbicides.[7]

-

Material Science: this compound is used in the synthesis of high-performance polymers, liquid crystals, and other advanced materials that benefit from the thermal and chemical stability conferred by the fluorinated aromatic ring.[8][9][10][11]

Experimental Protocols

The following are generalized experimental workflows for common reactions involving this compound. Researchers should consult specific literature for detailed procedures and optimize conditions for their specific substrates and scales.

General Workflow for Nucleophilic Aromatic Substitution

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard | Description |

| GHS Pictograms | Skull and crossbones, Exclamation mark |

| Signal Word | Danger |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H331: Toxic if inhaled.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a cornerstone reagent for the synthesis of a diverse array of fluorinated organic molecules. Its predictable reactivity in nucleophilic aromatic substitution and cross-coupling reactions, combined with its role as a source of the valuable pentafluorophenyl group, ensures its continued importance in academic research, drug discovery, and the development of advanced materials. A thorough understanding of its properties and reaction chemistry, coupled with stringent safety practices, will enable researchers to fully harness the potential of this versatile building block.

References

- 1. This compound 99 344-07-0 [sigmaaldrich.com]

- 2. 氯五氟苯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound(344-07-0) MS spectrum [chemicalbook.com]

- 4. Benzene, chloropentafluoro- [webbook.nist.gov]

- 5. Volume # 4(5), July - August 1999 — "Reactions of some polyfluoroaromatic compounds with potassium hydrosulfide." [notes.fluorine1.ru]

- 6. DE1223383B - Process for the preparation of pentafluorophenyl magnesium chloride - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Design and synthesis of a new family of fluorinated liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Spectroscopic Characterization of Chloropentafluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloropentafluorobenzene (C₆ClF₅), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and fluorine framework of this compound.

¹³C NMR Data

The ¹³C NMR spectrum of this compound is characterized by signals that are split by coupling to the fluorine atoms.[1] The chemical shifts are indicative of the electron-withdrawing nature of the fluorine and chlorine substituents.

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-Cl | 110-120 | m | - |

| C-F (ortho) | 140-150 | dm | ¹JCF ≈ 240-260 |

| C-F (meta) | 135-145 | dm | ¹JCF ≈ 240-260 |

| C-F (para) | 130-140 | tm | ¹JCF ≈ 240-260 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. "m" denotes a multiplet, "dm" a doublet of multiplets, and "tm" a triplet of multiplets.

¹⁹F NMR Data

¹⁹F NMR provides detailed information about the fluorine environments in the molecule.[2][3] The spectrum exhibits three distinct signals corresponding to the ortho, meta, and para fluorine atoms relative to the chlorine substituent.

| Fluorine Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F (ortho) | -130 to -140 | m | ³JFF(ortho-meta) ≈ 20, ⁴JFF(ortho-para) ≈ 5, ⁵JFF(ortho-ortho) ≈ 10 |

| F (meta) | -160 to -170 | t | ³JFF(meta-ortho) ≈ 20, ³JFF(meta-para) ≈ 20 |

| F (para) | -150 to -160 | t | ³JFF(para-meta) ≈ 20, ⁴JFF(para-ortho) ≈ 5 |

Note: Chemical shifts are typically referenced to CFCl₃. "m" denotes a multiplet and "t" a triplet.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 125 MHz. Key parameters include a spectral width of ~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For fluorinated compounds, it's important to be aware of the large C-F coupling constants which can lead to broad or overlapping multiplets.[1][4]

¹⁹F NMR Acquisition: ¹⁹F NMR spectra are acquired on a spectrometer equipped with a fluorine probe, for instance, at a frequency of 470 MHz.[5] Due to the high sensitivity of the ¹⁹F nucleus, a smaller number of scans is typically required compared to ¹³C NMR.[2][3] A wide spectral width is often necessary to encompass the chemical shift range of fluorinated organic compounds.[6] The spectra are usually referenced to an external standard like CFCl₃.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the C-F and C-Cl bonds, as well as the aromatic ring vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-F stretching | 1500 - 1600 | Strong |

| Aromatic C=C stretching | 1400 - 1500 | Medium |

| C-Cl stretching | 700 - 800 | Medium |

Experimental Protocol for IR Spectroscopy

As this compound is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid.[8][9]

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.[8][10]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

| Ion | m/z (relative intensity, %) |

| [M]⁺ (C₆ClF₅) | 202 (100), 204 (33) |

| [M-Cl]⁺ (C₆F₅) | 167 (15) |

| [M-F]⁺ (C₆ClF₄) | 183 (5) |

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is clearly visible in the molecular ion peak.

Experimental Protocol for Mass Spectrometry

Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The sample is vaporized and separated from the solvent on a capillary column.

Ionization and Detection: The separated compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.[13]

Spectroscopic Data Relationship

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural characterization of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 2. biophysics.org [biophysics.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. acdlabs.com [acdlabs.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. F19 detection [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. This compound CAS#: 344-07-0 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 12. dem.ri.gov [dem.ri.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of Chloropentafluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropentafluorobenzene (C₆ClF₅) is a halogenated aromatic compound with a unique combination of physical and chemical properties conferred by its highly fluorinated ring and single chlorine substituent. Understanding its solubility in various organic solvents is critical for a wide range of applications, including its use as a reaction medium, a synthetic intermediate, and in the formulation of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the available solubility data for this compound, details the experimental methodologies for solubility determination, and presents logical workflows for solubility studies.

Due to the limited availability of direct, quantitative solubility data for this compound in a wide array of organic solvents within publicly accessible literature, this guide emphasizes the foundational principles of solubility for halogenated benzenes and outlines the standard experimental protocols to determine such data.

Core Concepts in Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and the solvent. This compound is a relatively non-polar molecule, suggesting good solubility in non-polar organic solvents and lower solubility in polar solvents. The presence of the fluorine and chlorine atoms introduces some polarity, which can influence its interaction with different solvent classes.

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical engineering literature did not yield extensive tabulated quantitative data on the mole fraction or g/100mL solubility of this compound in a diverse range of common organic solvents at various temperatures. This indicates a potential gap in the published literature for this specific compound.

However, based on the general principles of solubility for similar halogenated aromatic compounds, a qualitative assessment of its expected solubility is presented below. This information should be supplemented with experimental determination for specific applications.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Heptane | High | Similar non-polar nature ("like dissolves like"). van der Waals forces are the predominant intermolecular interactions for both solute and solvent. |

| Non-polar Aromatic | Benzene, Toluene | Very High | Strong π-π stacking interactions can occur between the aromatic rings of this compound and the solvent, enhancing solubility. |

| Halogenated | Dichloromethane, Chloroform | High | Favorable dipole-dipole interactions and dispersion forces between the halogenated solute and solvent. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polar character that can interact with the C-Cl and C-F bonds, while the alkyl groups provide non-polar character. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The polar carbonyl group can interact with the polar sites of this compound, but the overall compatibility may be limited. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, esters offer a balance of polar and non-polar characteristics. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The highly polar hydroxyl group and hydrogen bonding network of alcohols are not ideal for solvating the non-polar aromatic ring.[1] |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Low to Moderate | These solvents are highly polar and may not effectively solvate the largely non-polar this compound molecule. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development activity. The following are detailed methodologies for key experiments used to measure the solubility of compounds like this compound.

Shake-Flask Method (Equilibrium Method)

This is the most common and reliable method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a constant-temperature bath).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature must be maintained at a constant, specified value.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to prevent any solid particles from being transferred.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of solute in the sample.

-

Data Reporting: The solubility is typically reported in units of mole fraction (χ), grams per 100 mL of solvent (g/100mL), or molarity (mol/L) at the specified temperature.

Gravimetric Method

This method is simpler but can be less accurate than the shake-flask method coupled with analytical quantification.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.

-

Sampling: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is slowly evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause the solute to sublime or decompose) until a constant weight is achieved.

-

Mass Determination: The mass of the remaining solid (the dissolved this compound) is determined.

-

Calculation: The solubility is calculated as the mass of the solute per volume or mass of the solvent used.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Shake-Flask Method.

Caption: Workflow for the Gravimetric Method.

Logical Relationships in Solubility Studies

The selection of an appropriate solvent and the interpretation of solubility data often follow a logical progression.

Caption: Decision-making process for solubility studies.

Conclusion

References

Reactivity of the C-Cl Bond in Chloropentafluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropentafluorobenzene (C₆ClF₅) is a key building block in the synthesis of complex fluorinated molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. The reactivity of its carbon-halogen bonds dictates its utility in synthetic chemistry. While the highly activated carbon-fluorine (C-F) bonds are often the primary sites for nucleophilic attack, the carbon-chlorine (C-Cl) bond offers a distinct reactive handle for a variety of transformations. This technical guide provides a comprehensive overview of the reactivity of the C-Cl bond in this compound, focusing on nucleophilic aromatic substitution, reductive dehalogenation, and palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for designing and interpreting its reactions.

| Property | Value | Reference |

| Molecular Formula | C₆ClF₅ | [1] |

| Molecular Weight | 202.51 g/mol | [1] |

| Boiling Point | 122-123 °C at 750 mmHg | |

| Density | 1.568 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.424 | |

| ¹³C NMR | Spectral data available | [1][2] |

| ¹⁹F NMR | Spectral data available | [1] |

Reactivity of the C-Cl Bond

The presence of five electron-withdrawing fluorine atoms significantly influences the electronic properties of the aromatic ring, rendering it highly susceptible to nucleophilic attack. However, the relative reactivity of the C-Cl versus the C-F bonds is a key consideration in synthetic design.

Nucleophilic Aromatic Substitution (SₙAr)

In many nucleophilic aromatic substitution reactions involving this compound, the C-F bonds, particularly at the para-position, are more susceptible to attack than the C-Cl bond. This is attributed to the superior ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate through induction.

However, under specific conditions, substitution at the C-Cl bond can be achieved. The reaction of this compound with ammonia, for instance, has been reported to yield 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline, indicating that under these conditions, a C-F bond is still preferentially substituted.[3] This highlights the challenge in achieving selective C-Cl substitution via SₙAr.

Reaction of this compound with Phenothiazine:

A study on the nucleophilic aromatic substitution of polyfluoroarenes with phenothiazine demonstrated that under specific conditions (K₂CO₃ in DMSO at 85 °C), selective C-F bond functionalization occurred, leaving the chlorine atom intact.[4] This further underscores the higher reactivity of the C-F bonds in SₙAr reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution with Phenothiazine [4]

-

Reactants: Phenothiazine derivatives (1.0 mmol), polyfluoroarenes (2.1 mmol), and a base (4.0 mmol).

-

Solvent: 10 mL.

-

Procedure:

-

Place phenothiazine and base in a screw-capped test tube and dry under vacuum for 1 hour.

-

Backfill with N₂.

-

Add the solvent and then the polyfluoroarene.

-

Stir the reaction mixture at 60 °C for 24 hours.

-

Quench the reaction with water (50 mL).

-

Transfer the mixture to a separatory funnel containing diethyl ether (50 mL).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Logical Relationship for SₙAr Reactivity:

Diagram 1: General pathway for nucleophilic aromatic substitution on this compound.

Reductive Dehalogenation

The selective cleavage of the C-Cl bond over the C-F bonds via reductive dehalogenation presents a valuable synthetic strategy. This transformation can be achieved using various reducing agents. While specific protocols for this compound are not extensively detailed in the readily available literature, general principles of reductive dehalogenation of aryl halides can be applied. For instance, sodium borohydride (NaBH₄) in the presence of a catalyst is a common system for such reactions.

Proposed Experimental Workflow for Reductive Dechlorination:

Diagram 2: A proposed experimental workflow for the reductive dechlorination of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond in this compound in these reactions is of significant interest for the synthesis of functionalized pentafluorophenyl derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. A study by Tu et al. reported the successful Suzuki-Miyaura coupling of this compound with phenylboronic acid.[5] This reaction demonstrates the feasibility of activating the C-Cl bond under specific catalytic conditions.

| Catalyst | Coupling Partner | Product | Yield (%) | Reference |

| Acenaphthoimidazolylidene Palladium Complex | Phenylboronic Acid | 2,3,4,5,6-Pentafluorobiphenyl | 60 | [5] |

Experimental Protocol: Suzuki-Miyaura Coupling [5]

-

Reactants: 1-Chloro-2,3,4,5,6-pentafluorobenzene, Phenylboronic acid.

-

Catalyst: Acenaphthoimidazolylidene palladium complex.

-

Note: The protocol was optimized for mild reaction conditions.[5]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Diagram 3: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Conclusion

The reactivity of the C-Cl bond in this compound presents both challenges and opportunities for synthetic chemists. While often less reactive than the C-F bonds in nucleophilic aromatic substitution, the C-Cl bond can be selectively activated under specific conditions, particularly in palladium-catalyzed cross-coupling reactions. This targeted reactivity allows for the strategic introduction of various functional groups, making this compound a valuable and versatile building block in the synthesis of advanced materials and pharmaceuticals. Further research into selective C-Cl bond functionalization will undoubtedly expand its utility in drug development and materials science.

References

- 1. This compound | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Volume # 3(112), May - June 2017 — "Surprising chloropentanfluorobenzene preparation from pentafluorobenzene, chlorosulfuric acid and iodine" [notes.fluorine1.ru]

- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on Chloropentafluorobenzene

Abstract: Chloropentafluorobenzene (C6ClF5) is a pivotal intermediate in the synthesis of advanced fluorinated materials, serving as a versatile building block in pharmaceuticals, agrochemicals, and high-performance polymers.[1] Its functionalization is predominantly achieved through nucleophilic aromatic substitution (SₙAr), a powerful reaction for forming new carbon-heteroatom and carbon-carbon bonds on its electron-deficient ring. This technical guide provides a comprehensive overview of the SₙAr mechanism as it pertains to this compound, delves into the critical aspects of regioselectivity, and surveys the reaction's scope with various nucleophiles. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this important fluorochemical.

The Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution on electron-poor aromatic rings, such as this compound, proceeds through a well-established addition-elimination mechanism.[2][3] This pathway is distinct from Sₙ1 and Sₙ2 reactions and is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of C₆ClF₅, the five highly electronegative fluorine atoms render the aromatic core electrophilic and susceptible to attack by nucleophiles.[4]

The reaction mechanism consists of two primary steps:

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms of the aromatic ring.[3][5] This step is typically the rate-determining step of the reaction. The attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][6] The negative charge of this complex is delocalized across the ring and is effectively stabilized by the inductive effects of the fluorine substituents.[5]

-

Elimination of the Leaving Group: Aromatization of the ring is restored in the second step through the expulsion of a leaving group from the carbon atom that was initially attacked.[2] While halogens like chlorine are good leaving groups, a notable feature of SₙAr on polyfluoroarenes is that fluoride can also act as a leaving group. This is because C-X bond cleavage occurs after the rate-determining step, so the bond strength of the leaving group has a less pronounced effect on the overall reaction rate compared to Sₙ1 or Sₙ2 reactions.[5][6]

Caption: The two-step addition-elimination mechanism of an SₙAr reaction.

Regioselectivity: The Fate of Fluorine vs. Chlorine

A key consideration in the SₙAr of this compound is regioselectivity. The molecule possesses two types of potential leaving groups: one chlorine atom and five fluorine atoms. The high electronegativity of the fluorine atoms strongly activates the entire ring for nucleophilic attack.

Experimental evidence consistently shows that nucleophilic attack preferentially displaces a fluorine atom rather than the chlorine atom.[4] This is primarily because the rate-determining step is the initial nucleophilic attack, which is directed to the most electron-poor positions on the ring. The powerful inductive-withdrawing effect of the fluorine atoms makes the attached carbons highly electrophilic.

Among the fluorine atoms, substitution occurs predominantly at the para-position relative to the chlorine atom. The order of reactivity for nucleophilic attack on substituted pentafluorobenzenes is generally para > ortho > meta. The fluorine atom at the C-4 position (para to chlorine) is activated by the cumulative electron-withdrawing effects of the four other fluorine atoms in the ortho and meta positions, making it the most favorable site for nucleophilic attack.

Caption: Nucleophilic attack on C₆ClF₅ occurs preferentially at the para-fluorine.

Reaction Scope with Various Nucleophiles

This compound reacts with a wide range of nucleophiles, demonstrating its versatility in synthetic chemistry. The following sections summarize its reactivity with common classes of nucleophiles.

O-Nucleophiles (Alkoxides and Phenoxides)

Reactions with alkoxides, such as sodium methoxide, are well-documented and proceed efficiently to form perfluorinated aromatic ethers. These reactions are sensitive to substituent effects, and kinetic studies provide valuable insight into the electronic effects of the halogen substituents.[7]

| Nucleophile | Conditions | Product | Yield | Reference |

| Sodium Methoxide (CH₃ONa) | Methanol | 4-Methoxy-chlorotetrafluorobenzene | N/A (Kinetics Study) | [7] |

| Various Alkoxides | Aprotic Solvents (e.g., THF, DMF) | 4-Alkoxy-chlorotetrafluorobenzenes | Generally Good to High | [8] |

N-Nucleophiles (Amines and Amides)

A variety of nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, readily displace the para-fluorine of this compound.[4] These reactions provide a direct, metal-free route to substituted polyfluoroanilines and related compounds.[4][9]

| Nucleophile | Conditions | Product | Yield | Reference |

| Phenothiazine | K₂CO₃, DMSO, 80 °C, 24 h | 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)phenothiazine | 62% | [4] |

| Ammonia | Aprotic Solvents | 4-Amino-chlorotetrafluorobenzene | Good | [8] |

| Primary/Secondary Amines | Base, Aprotic Solvents | 4-(Alkylamino)-chlorotetrafluorobenzenes | Good to High | [9] |

S-Nucleophiles (Thiolates)

Sulfur nucleophiles, such as thiolates, are effective for the SₙAr reaction with this compound, leading to the formation of aryl sulfides. These reactions are typically fast and high-yielding.

| Nucleophile | Conditions | Product | Yield | Reference |

| Sodium Thiophenoxide (PhSNa) | Methanol or DMF | 4-(Phenylthio)-chlorotetrafluorobenzene | High | General SₙAr Knowledge |

| Alkyl Thiolates (RSNa) | Aprotic Solvents | 4-(Alkylthio)-chlorotetrafluorobenzenes | High | General SₙAr Knowledge |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for successful synthesis. Below is a representative protocol for the SₙAr reaction of this compound, adapted from the literature.

General Procedure for N-Arylation with Phenothiazine[4]

Objective: To synthesize 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)phenothiazine.

Materials:

-

Phenothiazine (1.0 mmol)

-

This compound (2.0 mmol, 2.0 eq)

-

Potassium Carbonate (K₂CO₃, 4.0 mmol, 4.0 eq), dried

-

Anhydrous Dimethyl Sulfoxide (DMSO) (10 mL)

-

Deionized Water

-

Diethyl Ether

-

Silica Gel for column chromatography

Procedure:

-

A screw-capped test tube is charged with phenothiazine and potassium carbonate. The vessel is dried under vacuum for 1 hour.

-

The vessel is backfilled with an inert atmosphere (e.g., N₂).

-

Anhydrous DMSO is added, followed by this compound.

-

The reaction mixture is stirred at 80-85 °C for 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

-

Upon completion, the reaction is quenched by adding water (50 mL).

-

The mixture is transferred to a separatory funnel containing diethyl ether (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

-

The combined organic layers are dried over a suitable drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the final product.

Caption: A typical experimental workflow for SₙAr reactions of C₆ClF₅.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism, forming a stable Meisenheimer complex intermediate. A key feature of its reactivity is the pronounced regioselectivity, with nucleophiles preferentially attacking the para-carbon and displacing a fluoride ion, leaving the C-Cl bond intact. This predictable selectivity, combined with its reactivity towards a broad spectrum of oxygen, nitrogen, and sulfur nucleophiles, makes this compound an exceptionally valuable and versatile precursor in modern synthetic chemistry for the construction of complex fluorinated molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Commercial Availability and Applications of Chloropentafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropentafluorobenzene (CPFB), a halogenated aromatic compound, is a versatile and highly sought-after reagent in modern organic synthesis. Its unique electronic properties, stemming from the presence of five fluorine atoms and one chlorine atom on the benzene ring, make it a valuable building block for the introduction of the pentafluorophenyl moiety into a wide range of molecules. This guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application in significant synthetic transformations. The strategic incorporation of the pentafluorophenyl group can enhance the thermal stability, chemical resistance, and biological activity of target compounds, making CPFB a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 98% to 99% and higher, with the compound being offered in various quantities.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥99% | 25 g, and bulk inquiries | Offers various grades and provides comprehensive safety and technical data.[3] |

| Thermo Scientific (Alfa Aesar) | 98+% | 10 g, and larger quantities upon request | Provides detailed specifications and certificates of analysis.[4] |

| Strem Chemicals | 99% | Custom quantities available | Offers volume discounts and detailed product information.[5] |

| Chem-Impex International | ≥98% (GC) | 25 g, and bulk quotes | Highlights applications in materials science and specialty chemicals.[1] |

| ChemicalBook | 98%, 99% | 1 kg, 160 kg, and custom inquiries | A platform connecting multiple suppliers and manufacturers.[6] |

| CookeChem | 98% | Inquire for quantities | Provides key empirical and molecular data.[7] |

| Quzhou Qianda Technology Co., Ltd. | Inquire | Bulk quantities | Manufacturer based in China.[6] |

| SHANG FLUORO | Inquire | Bulk quantities | Supplier specializing in fluorinated compounds.[6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 344-07-0 | [5][8] |

| Molecular Formula | C₆ClF₅ | [5][8] |

| Molecular Weight | 202.51 g/mol | [5][8] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 122-123 °C at 750 mmHg | [3][5] |

| Density | 1.568 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.424 | [3] |

| Purity (typical) | ≥98% or ≥99% (GC) | [1][3][4][5] |

Key Synthetic Applications and Experimental Protocols

This compound is a key substrate in several important classes of organic reactions, most notably Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions. These reactions leverage the electron-deficient nature of the perfluorinated ring, facilitating the synthesis of complex molecules with tailored properties.

Nucleophilic Aromatic Substitution (SNAr)

The high degree of fluorination in this compound activates the aromatic ring towards nucleophilic attack, enabling the displacement of a fluoride or the chloride atom. This reaction is a powerful tool for forming carbon-heteroatom bonds.

Detailed Experimental Protocol: SNAr with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and dry DMF.

-

Add the amine to the solution.

-

Add potassium carbonate to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted pentafluorophenylamine.

Note: The regioselectivity of the substitution (para to the chlorine is often favored) can be influenced by the reaction conditions and the nature of the nucleophile.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This compound can serve as the halide partner, enabling the synthesis of biaryl compounds containing the pentafluorophenyl moiety.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene

-

Water (degassed)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed toluene and degassed water to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pentafluorobiphenyl.[9]

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in organic synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 99 344-07-0 [sigmaaldrich.com]

- 4. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. strem.com [strem.com]

- 6. This compound CAS#: 344-07-0 [m.chemicalbook.com]

- 7. This compound , 98% , 344-07-0 - CookeChem [cookechem.com]

- 8. This compound | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Core Reactions of Chloropentafluorobenzene for Pharmaceutical and Materials Science Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloropentafluorobenzene (C₆F₅Cl) is a versatile and pivotal chemical intermediate in the synthesis of complex fluorinated molecules. Its unique electronic properties, stemming from the presence of five highly electronegative fluorine atoms and a single chlorine atom on an aromatic ring, impart distinct reactivity that is leveraged in the development of advanced pharmaceuticals, agrochemicals, and high-performance materials. The incorporation of the pentafluorophenyl moiety can significantly enhance critical properties of target molecules, such as metabolic stability, lipophilicity, and bioavailability, making C₆F₅Cl a valuable building block for drug discovery. This guide provides an in-depth overview of the core reactions involving this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The most prominent reaction pathway for this compound is Nucleophilic Aromatic Substitution (SₙAr). The electron-deficient nature of the perfluorinated ring makes it highly susceptible to attack by nucleophiles. Due to the strong electron-withdrawing effect of the fluorine atoms, substitution typically occurs at the para position relative to the chlorine atom, leaving the C-Cl bond intact for potential subsequent transformations.

Mechanism Overview

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a fluorine atom (typically para to the chlorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Key SₙAr Reactions and Data

This compound reacts with a variety of O-, N-, and S-centered nucleophiles. Below are key examples with summarized quantitative data.

| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

| Phenothiazine | K₂CO₃, DMSO | 4-(Phenothiazin-10-yl)-2,3,5,6-tetrafluorochlorobenzene | 78 | [1] |

| Ammonia (aq) | H₂O, Dioxane, 120 °C, 24h | 4-Chloro-2,3,5,6-tetrafluoroaniline | 75 | [2][3] |

| Sodium Methoxide | CH₃OH, Reflux | 4-Chloro-2,3,5,6-tetrafluoroanisole | High | [4][5] |

| Thiophenol | K₂CO₃, DMF | 4-Chloro-2,3,5,6-tetrafluorophenyl phenyl sulfide | Good | [6][7] |

Experimental Protocols

Protocol 1: Reaction with Phenothiazine

-

To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add phenothiazine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 85 °C and stir for the time required for complete conversion (monitor by TLC or GC-MS).

-

After cooling to room temperature, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(phenothiazin-10-yl)-2,3,5,6-tetrafluorochlorobenzene.[1]

Protocol 2: Reaction with Aqueous Ammonia (Ammonolysis)

-

In a sealed pressure vessel, combine this compound (1.0 eq), aqueous ammonia, and dioxane.

-

Heat the vessel to 120 °C and maintain stirring for 24 hours.

-

After cooling, carefully vent the vessel. Partition the reaction mixture between water and an organic solvent (e.g., diethyl ether).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent.

-

The resulting product, 4-chloro-2,3,5,6-tetrafluoroaniline, can be further purified by recrystallization or chromatography.[2][3]

Metal-Catalyzed Cross-Coupling Reactions

While the C-Cl bond in this compound is relatively inert compared to C-Br or C-I bonds, it can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions typically require more forcing conditions or specialized catalyst systems compared to their bromo- or iodo-analogs. They are invaluable for forming C-C bonds, connecting the pentafluorophenyl core to other organic fragments.

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

General Considerations and Data

Specific, high-yield protocols for this compound are not widely reported and often require careful optimization. The electron-deficient nature of the C₆F₅ ring makes oxidative addition to the Pd(0) catalyst challenging. However, based on related transformations, effective catalyst systems can be proposed. For instance, the Suzuki-Miyaura coupling of the related pentafluorophenylboronic acid requires additives like Ag₂O to facilitate the reaction, suggesting that similar activation may be needed when using C₆F₅Cl as the electrophile.[8]

Table of Typical Reagents for Cross-Coupling of Aryl Chlorides:

| Reaction | Coupling Partner | Typical Catalysts | Typical Bases | Solvents |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids or Esters | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) | K₃PO₄, K₂CO₃, CsF | Toluene, Dioxane, THF/H₂O |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, i-Pr₂NH | THF, DMF |

| Stille | Organostannanes (e.g., R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | Often no base required; LiCl additive common | Toluene, DMF, Dioxane |

General Experimental Protocol (Suzuki-Miyaura Example)

Disclaimer: This is a generalized procedure for aryl chlorides and requires optimization for this compound.

-

To an oven-dried Schlenk flask, add the arylboronic acid (1.2-1.5 eq), a base such as K₃PO₄ (2.0-3.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add this compound (1.0 eq) and the anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Directed Ortho-Metalation and C-F Bond Activation

While SₙAr reactions preferentially occur at the para-fluorine, other positions can be functionalized through alternative strategies like directed ortho-metalation (DoM) or transition-metal-mediated C-F/C-H bond activation.[1][9][10][11][12]

Regioselectivity in Deprotonation

In fluoroaromatic systems, deprotonation with strong lithium bases (e.g., LDA, n-BuLi) is often directed by the fluorine atoms themselves. For this compound, lithiation is predicted to occur ortho to a fluorine atom rather than the chlorine atom, as the fluorine provides better stabilization of the resulting carbanion. This presents a challenge for selectively functionalizing the positions adjacent to the chlorine.[13]

Caption: Logic diagram for the regioselectivity of lithiation on C₆F₅Cl.

General Experimental Protocol (Directed Lithiation and Trapping)

Disclaimer: This is a generalized procedure that requires optimization. The pentafluorosulfanyl arene literature suggests that for highly fluorinated systems, lithiation must be performed at low temperatures in the presence of an electrophile to avoid aryne formation.[14][15]

-

To a solution of an appropriate electrophile (e.g., trimethylsilyl chloride, 1.2 eq) in anhydrous THF in a flame-dried flask under argon, cool the mixture to -78 °C.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) or another strong, non-nucleophilic base.

-

Slowly add a solution of this compound (1.0 eq) in THF to the cooled electrophile solution.

-

Add the base dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction at low temperature for 1-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via column chromatography.

Conclusion

This compound is a cornerstone intermediate for accessing complex fluorinated molecules. Its reactivity is dominated by para-selective nucleophilic aromatic substitution, which provides a reliable method for introducing a wide range of functional groups while preserving the C-Cl bond for further chemistry. While metal-catalyzed cross-coupling and selective C-F/C-H functionalization at other positions are more challenging, they represent powerful, albeit less developed, strategies for creating diverse molecular architectures. A thorough understanding of these core reactions is essential for researchers in drug development and materials science aiming to harness the unique benefits of fluorine chemistry. Further research into robust and general catalytic methods for the C-Cl and C-F bond functionalization of this important scaffold will continue to expand its utility in advanced chemical synthesis.

References

- 1. Effective, transition metal free and selective C–F activation under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 14. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of Chloropentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for chloropentafluorobenzene (CPFB), a versatile fluorinated aromatic compound utilized in the synthesis of advanced materials, specialty chemicals, pharmaceuticals, and agrochemicals.[1] Due to its chemical properties, understanding and implementing rigorous safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 344-07-0 | [1][2] |

| Molecular Formula | C6ClF5 | [1][2] |

| Molecular Weight | 202.51 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor | Odorless | [5][6] |

| Boiling Point | 122-123 °C at 750 mmHg | [2][4][7][8] |

| Melting Point | -15 °C | [1][2] |

| Density | 1.568 g/mL at 25 °C | [4][7] |

| Flash Point | 116-118 °C | [4] |

| Refractive Index | n20/D 1.424 | [4][7] |

| Storage Temperature | 2 - 8 °C (Refrigerator) | [1][4] |

Toxicological Data and Hazard Identification

This compound is classified as harmful if inhaled and is an irritant to the skin, eyes, and respiratory system.[3][5] Experimental data has also indicated potential teratogenic and mutagenic effects.[4]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from PubChem CID 9579.[3]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risks associated with this compound.

3.1. Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][10]

-

Use only non-sparking tools and take precautionary measures against static discharge.[9][11]

3.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][9]

-

Keep away from heat, sparks, open flames, and hot surfaces.[9][11]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[5][11]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with hazardous chemicals.

4.1. First Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5][6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[5][6][11]

4.2. Spill Response:

In the event of a spill, the following workflow should be initiated:

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier against exposure to this compound.

Experimental Protocols for Genotoxicity Assays

The following are detailed methodologies for key genotoxicity assays that have been performed on this compound, based on reports from the Defense Technical Information Center.

6.1. Salmonella/Mammalian Microsome Mutagenicity Assay (Ames Test)

-

Objective: To evaluate the ability of this compound to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium in the presence and absence of a metabolic activation system.[2]

-

Methodology:

-

Strains: Salmonella typhimurium tester strains TA1535, TA1537, TA98, and TA100 were used.[4]

-

Metabolic Activation: An S9 fraction from the livers of rats induced with Aroclor 1254 was used as the metabolic activation system.[4][7]

-

Procedure: The plate incorporation method was employed. Varying concentrations of this compound, the tester strain, and either the S9 mix or a buffer control were added to molten top agar. This mixture was then poured onto minimal glucose agar plates.

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-